2-(1-Methyl-1H-pyrazol-4-yl)cyclohexanone

Description

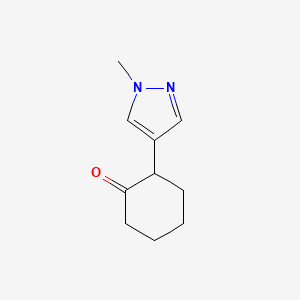

2-(1-Methyl-1H-pyrazol-4-yl)cyclohexanone is a cyclohexanone derivative substituted at the 2-position with a 1-methyl-1H-pyrazol-4-yl group. This compound is of interest in organic synthesis and materials science due to its hybrid structure, which combines the rigidity of the cyclohexanone ring with the aromatic and coordination properties of the pyrazole moiety. Its structural features make it a candidate for applications in catalysis, supramolecular chemistry, and chromatographic stationary phases .

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-7-8(6-11-12)9-4-2-3-5-10(9)13/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZPMVXCIKOKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexanone can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 1-methyl-1H-pyrazole in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The use of a base, such as sodium hydroxide or potassium carbonate, can facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and solvent, can be optimized to maximize yield and minimize by-products. Catalysts and reagents used in the synthesis are often selected for their cost-effectiveness and availability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)cyclohexanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexanone involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The cyclohexanone moiety may also contribute to the compound’s overall biological activity by facilitating its interaction with lipid membranes or other cellular components. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

(E)-2-Methyl-6-[(1-phenyl-1H-pyrazol-4-yl)methylidene]cyclohexanone

A structurally related compound, (E)-2-Methyl-6-[(1-phenyl-1H-pyrazol-4-yl)methylidene]cyclohexanone, differs by the addition of a methylidene bridge and a phenyl-substituted pyrazole group. Key structural distinctions include:

- Conformational Flexibility: The methylidene group introduces torsional strain, with torsion angles such as C7—C2—C3—C4 = 139.6° and C7′—C2—C3—C4 = 92.8°, indicating significant distortion compared to the planar cyclohexanone ring in the target compound .

- Bond Lengths : The C=O bond in the target compound (typical length ~1.22 Å) is shorter than the conjugated C=C bond (1.486 Å) in the methylidene derivative, affecting electronic delocalization .

- Substituent Effects : The phenyl group on the pyrazole ring in the analogous compound increases steric bulk, influencing crystal packing and solubility .

Table 1: Structural Parameters of Cyclohexanone Derivatives

Physicochemical Properties

- Solubility: The phenyl group in the analogous compound reduces solubility in polar solvents compared to this compound, which retains higher polarity due to the absence of bulky aromatic substituents .

- Thermal Stability : Methylidene-containing derivatives exhibit lower thermal stability due to strain in the conjugated system, whereas the target compound’s simpler structure enhances robustness .

Table 2: Chromatographic Performance of Cyclohexanone-Based Exchangers

| Functional Group | Theoretical Plate Number (m⁻¹) | Selectivity (Br⁻ vs. SO₄²⁻) |

|---|---|---|

| Cyclohexanone | 37,000 | Moderate |

| DMSO | 60,000 | High |

| Phenyl-Pyrazole Cyclohexanone | Not reported | High (steric effects) |

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)cyclohexanone is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1250151-55-3

The compound features a cyclohexanone ring substituted with a pyrazole moiety, which is known for conferring various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole compounds found that certain derivatives showed promising activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 31.25 to 250 µg/mL against pathogens such as Staphylococcus aureus and Candida albicans.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Pyrazole Derivative A | 62.5 | Antibacterial (S. aureus) |

| Pyrazole Derivative B | 125 | Antifungal (C. albicans) |

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of pyrazole derivatives. Compounds containing pyrazole rings have been shown to exhibit significant free radical scavenging activity. In comparative studies, the antioxidant capacity of these compounds was evaluated against standard antioxidants like butylated hydroxytoluene (BHT).

| Compound | IC50 (µg/mL) | Comparison to BHT |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazole Derivative C | 50 | Higher |

| Pyrazole Derivative D | 75 | Comparable |

This data indicates that the antioxidant potential of these compounds could be significant, potentially offering protective effects against oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. Research indicates that certain pyrazoles can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, molecular docking studies have suggested that these compounds interact effectively with key proteins involved in cancer progression.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazole Derivative E | MCF-7 | 10 |

| Pyrazole Derivative F | HeLa | 15 |

These findings highlight the potential of this compound as a candidate for further anticancer drug development.

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrazole ring enhances its ability to form hydrogen bonds and hydrophobic interactions with biomolecules, which can modulate their activity.

Case Studies

Several case studies have investigated the biological activities of similar pyrazole derivatives:

- Study on Antimicrobial Activity : A series of pyrazole-sulfonamide hybrids were synthesized and tested for their antimicrobial efficacy against various pathogens. Results indicated that compounds with both pyrazole and sulfonamide moieties exhibited enhanced activity compared to those containing only one functional group .

- Antioxidant Study : In vitro assays demonstrated that specific pyrazoles showed significant antioxidant activity, outperforming traditional antioxidants in scavenging free radicals .

- Anticancer Research : Molecular docking studies revealed that certain pyrazoles effectively bind to the active sites of cancer-related proteins, suggesting their potential as therapeutic agents in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.